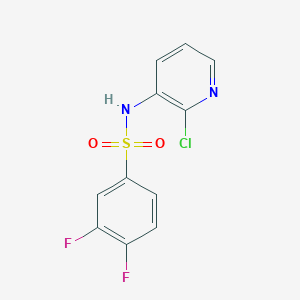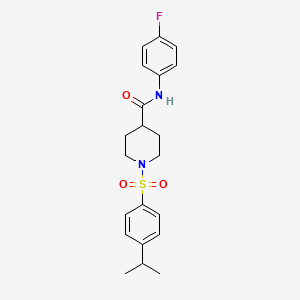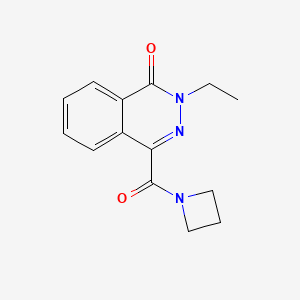
N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to target a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 involves the inhibition of a specific enzyme, which is involved in the regulation of cell growth and survival. This enzyme, known as PARP-1, plays a critical role in repairing damaged DNA. By inhibiting this enzyme, N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 prevents cancer cells from repairing their DNA, ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, it has been shown to reduce oxidative stress, which is a key factor in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 in lab experiments is its specificity. Because it targets a specific enzyme, it can be used to study the role of that enzyme in various biological processes. However, one of the limitations of using N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 is its potential toxicity. Like many small molecule inhibitors, it can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1. One area of research is the development of more potent and selective inhibitors of PARP-1. Another area of research is the use of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, there is potential for the use of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 in the treatment of other diseases, such as neurodegenerative diseases or autoimmune disorders.
Conclusion
In conclusion, N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide, or N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1, is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity and ability to target a specific enzyme make it a valuable tool for studying various biological processes, particularly in the area of cancer research. While there are limitations to its use, there are also many future directions for its study and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 involves several steps, including the reaction of 2-chloro-3-pyridinecarboxylic acid with 3,4-difluorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential therapeutic applications, particularly in the area of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in these cells.
Propriétés
IUPAC Name |
N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-11-10(2-1-5-15-11)16-19(17,18)7-3-4-8(13)9(14)6-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRNNLKZTDYDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)


![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)


![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)



![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)